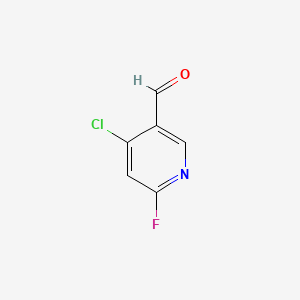

4-Chloro-6-fluoronicotinaldehyde

説明

4-Chloro-6-fluoronicotinaldehyde (CAS: 1256824-38-0, molecular formula: C₆H₃ClFNO) is a halogen-substituted nicotinaldehyde derivative characterized by a pyridine ring with chlorine at position 4, fluorine at position 6, and an aldehyde group at position 2. It exists as a white crystalline powder with a purity of 95–97% and is widely used in pharmaceutical synthesis, agrochemical intermediates, and specialty chemical research . Its aldehyde group enables versatile reactivity in condensation, cyclization, and nucleophilic addition reactions, making it a critical building block for drug candidates and functional materials .

特性

IUPAC Name |

4-chloro-6-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZOOEPMKPIEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855863 | |

| Record name | 4-Chloro-6-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256824-38-0 | |

| Record name | 4-Chloro-6-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoronicotinaldehyde typically involves the halogenation of nicotinaldehyde. One common method is the direct chlorination and fluorination of nicotinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as thionyl chloride (SOCl2) for chlorination and a fluorinating agent like Selectfluor for fluorination .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-6-fluoronicotinaldehyde may involve a multi-step process that includes the preparation of intermediate compounds followed by halogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large-scale reactors and precise control of temperature and pressure .

化学反応の分析

Types of Reactions

4-Chloro-6-fluoronicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-chloro-6-fluoronicotinic acid.

Reduction: Formation of 4-chloro-6-fluoronicotinalcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Chloro-6-fluoronicotinaldehyde is used in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

作用機序

The mechanism of action of 4-Chloro-6-fluoronicotinaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form covalent bonds with active sites on enzymes or receptors, thereby modulating their activity .

類似化合物との比較

Comparison with Structural Analogs

Substituent Position Variations

4-Chloro-2-fluoronicotinaldehyde (CAS: 884004-48-2)

- Structure : Chlorine at position 4, fluorine at position 2, aldehyde at position 3.

- Purity : 98% .

- This positional change impacts reactivity in cross-coupling reactions .

5-Chloro-2-fluoronicotinaldehyde (CAS: 882679-90-5)

- Structure : Chlorine at position 5, fluorine at position 2.

- Purity : 98% .

- Key Differences : The chlorine at position 5 increases steric hindrance near the aldehyde, which may limit accessibility in nucleophilic substitutions. This compound is less commonly used in large-scale pharmaceutical synthesis .

Functional Group Modifications

2-Amino-4-chloronicotinaldehyde (CAS: 1060811-62-2)

- Structure: Amino group at position 2, chlorine at position 4, aldehyde at position 3.

- Similarity Score : 0.89 .

- Key Differences: The amino group enhances solubility in polar solvents and provides a site for further functionalization (e.g., amidation). This derivative is preferred in antimalarial and antiviral drug research .

4-Chloro-6-methoxynicotinaldehyde (CAS: 1060806-50-9)

Halogen-Substituted Derivatives

Ethyl 4,6-dichloro-5-fluoronicotinate (CAS: 154012-17-6)

- Structure : Ethyl ester at position 3, chlorine at positions 4 and 6, fluorine at position 4.

- Similarity Score : 0.77 .

- Key Differences : The ester group replaces the aldehyde, making it less reactive in nucleophilic additions but useful in prodrug synthesis. The additional chlorine enhances lipophilicity, favoring blood-brain barrier penetration .

Methyl 4-amino-6-chloro-5-fluoronicotinate (CAS: 2621932-27-0)

- Structure: Methyl ester at position 3, amino at position 4, chlorine at position 6, fluorine at position 5.

- Molecular Formula : C₇H₆ClFN₂O₂ .

- Key Differences: The amino and ester groups make this compound a key intermediate in kinase inhibitor synthesis. Its reduced electrophilicity compared to the aldehyde derivative limits its use in condensation reactions .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Substituents | Purity | Key Applications |

|---|---|---|---|---|

| 4-Chloro-6-fluoronicotinaldehyde | 1256824-38-0 | 4-Cl, 6-F, 3-CHO | 95–97% | Pharmaceuticals, agrochemicals |

| 4-Chloro-2-fluoronicotinaldehyde | 884004-48-2 | 4-Cl, 2-F, 3-CHO | 98% | Cross-coupling reactions |

| 2-Amino-4-chloronicotinaldehyde | 1060811-62-2 | 2-NH₂, 4-Cl, 3-CHO | N/A | Antiviral drug intermediates |

| 4-Chloro-6-methoxynicotinaldehyde | 1060806-50-9 | 4-Cl, 6-OCH₃, 3-CHO | 95% | Fluorescent probes |

| Ethyl 4,6-dichloro-5-fluoronicotinate | 154012-17-6 | 4,6-Cl, 5-F, 3-COOEt | N/A | Prodrug synthesis |

生物活性

4-Chloro-6-fluoronicotinaldehyde (CAS Number: 1256824-38-0) is a compound belonging to the class of nicotinic acid derivatives. Its unique structure, featuring a pyridine ring substituted with chlorine and fluorine atoms, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₃ClFNO

- Molecular Weight : 159.55 g/mol

- Functional Groups : Aldehyde, Chlorine, Fluorine

The presence of halogen substituents enhances the compound's reactivity and biological interactions, making it a valuable candidate in medicinal chemistry and biochemistry.

4-Chloro-6-fluoronicotinaldehyde exhibits its biological effects primarily through interactions with specific molecular targets. It can function as an enzyme inhibitor or activator , influencing various biochemical pathways. The compound's ability to form covalent bonds with active sites on enzymes or receptors modulates their activity, leading to significant biological outcomes.

Biological Activities

Research has highlighted several key biological activities associated with 4-Chloro-6-fluoronicotinaldehyde:

- Antimicrobial Activity :

- Enzyme Inhibition :

-

Fluorescent Probes :

- The compound serves as a precursor for synthesizing fluorescent probes used in studying biological processes, enhancing its utility in chemical biology.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 4-Chloro-6-fluoronicotinaldehyde against clinical isolates of E. coli and S. aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, suggesting significant potential for developing new antibacterial agents.

Case Study 2: Enzyme Inhibition and Lipid Metabolism

In a rodent model, the efficacy of 4-Chloro-6-fluoronicotinaldehyde as a DGAT1 inhibitor was assessed through lipid tolerance tests (LTT). At a dose of 10 mg/kg, the compound reduced plasma triglyceride levels by approximately 50% after 20 hours post-administration . This study underscores the compound's potential in managing lipid-related disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-6-fluoronicotinic acid | Structure | Inhibitor of lipid metabolism |

| 4-Chloro-6-fluoronicotinalcohol | Structure | Potential antimicrobial agent |

| 4-Chloro-6-fluoronicotinamide | Structure | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。